(2-Aminophenyl)(pyridin-2-yl)methanol
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Overview
Description
(2-Aminophenyl)(pyridin-2-yl)methanol is an organic compound with the molecular formula C12H12N2O It is characterized by the presence of both an aminophenyl group and a pyridinyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(pyridin-2-yl)methanol typically involves the reaction of 2-aminophenyl and pyridin-2-yl derivatives under specific conditions. One common method includes the use of a Grignard reagent, where 2-bromopyridine reacts with magnesium to form the Grignard reagent, which then reacts with 2-nitrobenzaldehyde to yield the desired product after reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides and bases are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
(2-Aminophenyl)(pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl and pyridinyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Aminophenyl)(pyridin-3-yl)methanol
- (2-Aminophenyl)(pyridin-4-yl)methanol
- (2-Aminophenyl)(quinolin-2-yl)methanol
Uniqueness
(2-Aminophenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the aminophenyl and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to its analogs .
Biological Activity
(2-Aminophenyl)(pyridin-2-yl)methanol, also known by its CAS number 115177-59-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an amino group attached to a phenyl ring and a pyridine moiety, which are critical for its biological interactions.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against different bacterial strains.
- Inhibition of Enzymatic Activity : It has been noted to inhibit certain enzymes involved in bacterial signaling pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess selective antibacterial properties. For instance, compounds with similar structures have been evaluated for their Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria, including antibiotic-resistant strains.
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
A | Staphylococcus aureus (MRSA) | 0.41 |
B | Enterococcus faecalis (VRE) | 0.50 |
C | Micrococcus luteus | 2.0 |
This table illustrates the effectiveness of related compounds, suggesting potential for this compound in treating infections caused by resistant bacteria.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly impact the biological activity of this compound. For example:
- Substitution at the Amino Group : Altering the substituents on the amino group can enhance antibacterial potency.
- Pyridine Ring Modifications : Variations in the pyridine ring position affect binding affinity to target enzymes.
Case Studies
Several case studies highlight the biological potential of this compound:
- Inhibition of PqsD Enzyme : A study revealed that derivatives based on the (2-nitrophenyl)methanol scaffold inhibited PqsD, an enzyme crucial for quorum sensing in Pseudomonas aeruginosa. The most effective compounds displayed significant anti-biofilm activity, suggesting a therapeutic avenue for combating biofilm-associated infections .
- Evaluation Against Resistant Strains : In vitro tests showed that certain derivatives could effectively inhibit growth in antibiotic-resistant strains such as MRSA and VRE, highlighting their potential as new anti-infective agents .
- Mechanistic Studies : Binding studies using isothermal titration calorimetry and molecular docking provided insights into the interaction mechanisms between the compound and its target enzymes, confirming a non-covalent binding mode that could be exploited for drug design .
Properties
IUPAC Name |
(2-aminophenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8,12,15H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFXYELIVQCFSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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